N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide is a complex organic compound known for its multifaceted applications in various fields such as medicinal chemistry, biological studies, and industrial processes. This compound, characterized by its unique structural configuration, integrates functional groups that impart distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide involves multiple steps:
Formation of the azepane ring: : This can be achieved via a cyclization reaction of suitable precursors under acidic or basic conditions.
Synthesis of the pyrazolo[3,4-d]pyrimidine core: : This generally involves the condensation of appropriate amines with dihydropyrimidines under controlled temperature and pressure.
Coupling of azepane and pyrazolo[3,4-d]pyrimidine intermediates: : This step uses reagents like coupling agents (e.g., EDC, DCC) in solvents like DMF or DMSO.
Introduction of the thiadiazole moiety: : This typically involves reaction with thiosemicarbazide followed by cyclization under oxidative conditions.
Final condensation: : The azepan-1-yl and thiadiazole-5-carboxamide functionalities are combined through a dehydration reaction, forming the complete compound.
Industrial Production Methods
Industrial production might scale up these synthetic steps using batch or flow chemistry methods, ensuring purity and yield are maximized. Catalysts and optimized reaction conditions are employed to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiadiazole moiety.
Reduction: : The azepane ring is susceptible to reductive reactions, altering its functional groups.
Substitution: : The nitrogen atoms in the pyrazolo[3,4-d]pyrimidine core can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Such as hydrogen peroxide or potassium permanganate.
Reducing agents: : Like lithium aluminum hydride or sodium borohydride.
Nucleophiles: : Including halides, amines, and thiols for substitution reactions.
Major Products Formed
Oxidation products: : Modified thiadiazole derivatives.
Reduction products: : Reduced azepane derivatives.
Substitution products: : Varied, based on the nucleophile used.
Scientific Research Applications
In Chemistry
Catalysis: : Acts as a ligand in coordination chemistry for catalysis.
Organic synthesis: : Used as an intermediate in synthesizing complex molecules.
In Biology and Medicine
Enzyme inhibitors:
Drug development: : Used as a scaffold for developing new pharmaceuticals targeting various diseases.
In Industry
Material science: : May be used in the development of new materials with specific properties.
Agriculture: : Could be used in the development of agrochemicals.
Mechanism of Action
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide acts primarily by interacting with specific molecular targets, such as enzymes or receptors, modulating their activity. The nitrogen and sulfur atoms in the molecule play critical roles in binding to the active sites of proteins, thereby altering their function. Pathways involved often include signaling cascades pertinent to the biological activity being targeted.
Comparison with Similar Compounds
Similar Compounds
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-triazole-5-carboxamide
N-(2-(4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-oxadiazole-5-carboxamide
N-(2-(4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide
Uniqueness
Structural uniqueness: : The combination of the azepane ring with the pyrazolo[3,4-d]pyrimidine core is relatively rare and imparts unique steric and electronic properties.
Functional diversity: : The presence of thiadiazole offers distinct reactivity compared to its triazole and oxadiazole counterparts, making it suitable for varied applications.
Happy to dive deeper into any specific section or explore another compound altogether.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-4-methylthiadiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N8OS/c1-12-14(27-23-22-12)17(26)18-6-9-25-16-13(10-21-25)15(19-11-20-16)24-7-4-2-3-5-8-24/h10-11H,2-9H2,1H3,(H,18,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPCKIIRZVZXFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)NCCN2C3=C(C=N2)C(=NC=N3)N4CCCCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N8OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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